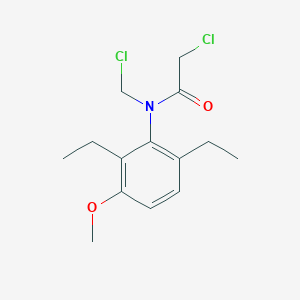
2-Chloro-N-(chloromethyl)-N-(2,6-diethyl-3-methoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-N-(chloromethyl)-N-(2,6-diethyl-3-methoxyphenyl)acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of a chloro group, a chloromethyl group, and a methoxyphenyl group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(chloromethyl)-N-(2,6-diethyl-3-methoxyphenyl)acetamide typically involves the reaction of 2,6-diethyl-3-methoxyaniline with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:
[ \text{2,6-diethyl-3-methoxyaniline} + \text{chloroacetyl chloride} \rightarrow \text{this compound} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing the formation of by-products. The use of advanced purification techniques such as recrystallization or chromatography may be employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-(chloromethyl)-N-(2,6-diethyl-3-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of amines or other reduced products.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide can yield azido derivatives, while oxidation with hydrogen peroxide can produce N-oxides.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial or anticancer activity.
Industry: Utilized in the production of specialty chemicals or as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-N-(chloromethyl)-N-(2,6-diethyl-3-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The chloro and chloromethyl groups may facilitate binding to enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-N-(chloromethyl)-N-(2,6-diethylphenyl)acetamide: Lacks the methoxy group, which may affect its reactivity and biological activity.
2-Chloro-N-(chloromethyl)-N-(3-methoxyphenyl)acetamide: Lacks the diethyl groups, which may influence its solubility and interaction with molecular targets.
Uniqueness
2-Chloro-N-(chloromethyl)-N-(2,6-diethyl-3-methoxyphenyl)acetamide is unique due to the presence of both diethyl and methoxy groups, which can impact its chemical properties and potential applications. The combination of these functional groups may enhance its reactivity and specificity in various chemical and biological contexts.
Properties
CAS No. |
61706-35-2 |
|---|---|
Molecular Formula |
C14H19Cl2NO2 |
Molecular Weight |
304.2 g/mol |
IUPAC Name |
2-chloro-N-(chloromethyl)-N-(2,6-diethyl-3-methoxyphenyl)acetamide |
InChI |
InChI=1S/C14H19Cl2NO2/c1-4-10-6-7-12(19-3)11(5-2)14(10)17(9-16)13(18)8-15/h6-7H,4-5,8-9H2,1-3H3 |
InChI Key |
QNFPWYURMCNCKP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=C(C=C1)OC)CC)N(CCl)C(=O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















